7-Oxododecanoic acid
Overview
Description
7-Oxododecanoic acid is a medium-chain fatty acid with the molecular formula C12H22O3 It is characterized by the presence of a keto group at the seventh carbon atom in the dodecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxododecanoic acid can be achieved through several methods. One common approach involves the oxidation of dodecanoic acid derivatives. For instance, the oxidation of 12-oxododecanoic acid with periodic acid in tertiary butyl alcohol yields this compound . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing readily available raw materials and advanced catalytic systems to achieve high production rates.
Chemical Reactions Analysis
Types of Reactions: 7-Oxododecanoic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Periodic acid, tertiary butyl alcohol.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of 7-hydroxydodecanoic acid.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-Oxododecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, lubricants, and surfactants
Mechanism of Action
The mechanism of action of 7-Oxododecanoic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to acceptor molecules, influencing various biochemical reactions . The keto group plays a crucial role in its reactivity, enabling it to participate in oxidation-reduction reactions and form stable complexes with other molecules.
Comparison with Similar Compounds
2-Oxododecanoic acid: Another oxo fatty acid with the keto group at the second carbon position.
12-Oxododecanoic acid: A precursor in the synthesis of 7-Oxododecanoic acid.
Comparison: this compound is unique due to the position of the keto group, which significantly influences its chemical reactivity and biological activity. Compared to 2-Oxododecanoic acid, it exhibits different reactivity patterns and potential applications. The presence of the keto group at the seventh position allows for specific interactions in biochemical pathways, making it a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
7-oxododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-3-5-8-11(13)9-6-4-7-10-12(14)15/h2-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRLZDDBOQZTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559902 | |
Record name | 7-Oxododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54527-26-3 | |
Record name | 7-Oxododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of determining the crystal structure of DL-2-methyl-7-oxododecanoic acid?
A1: Understanding the crystal structure of a molecule provides crucial information about its three-dimensional shape and arrangement of atoms. [, ] This knowledge is fundamental for various research avenues. For instance, it can be used to:
Q2: The research mentions the "orthorhombic type O'⊥" packing of the DL-2-methyl-7-oxododecanoic acid molecules. How does this packing influence the compound's properties?
A2: Crystal packing significantly influences a compound's macroscopic properties. Orthorhombic packing, specifically the O'⊥ type, implies a specific arrangement of molecules in the crystal lattice. [, ] This arrangement, characterized by specific intermolecular interactions like hydrogen bonding, can influence:
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